N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a benzo[d]thiazole core linked to a pyrimidinone moiety via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium or nickel, and reagents like halides and amines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives and pyrimidinone-containing molecules. Examples include benzimidazo[2,1-a]isoquinolin-6(5H)-one and benzo[b]thiophene-2-carboxamide .
Uniqueness
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-13(10-2-3-11-12(8-10)21-9-17-11)15-5-7-18-6-1-4-16-14(18)20/h1-4,6,8-9H,5,7H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFHEKZCGLQWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCNC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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